molecular formula C14H17NO2 B2569540 (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone CAS No. 2411267-93-9

(5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone

Cat. No. B2569540
CAS RN: 2411267-93-9
M. Wt: 231.295
InChI Key: HEGRGOBCGFDJIT-UHFFFAOYSA-N
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Description

(5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone, also known as EIOM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a synthetic organic compound that has a unique chemical structure, which makes it a valuable tool for researchers to explore different aspects of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has also been found to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
(5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have antitumor effects in various cancer cell lines, and to induce apoptosis (programmed cell death) in cancer cells. Additionally, (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone in lab experiments is its unique chemical structure, which makes it a valuable tool for exploring different aspects of biochemistry and pharmacology. However, one of the limitations of using (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone. One area of research is in the development of new drugs based on the structure of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone. Another area of research is in the use of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone as a chemical probe to study the function of various proteins and enzymes in the body. Additionally, further studies are needed to fully understand the mechanism of action of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone and its potential applications in various fields of science.

Synthesis Methods

The synthesis of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is a complex process that involves several steps. The starting material for the synthesis is 5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid, which is converted to the corresponding amide using thionyl chloride. The amide is then treated with oxirane to produce (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone.

Scientific Research Applications

(5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the development of new drugs. (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been studied for its potential use as a chemical probe to study the function of various proteins and enzymes in the body.

properties

IUPAC Name

(5-ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-10-4-3-5-11-8-15(7-6-12(10)11)14(16)13-9-17-13/h3-5,13H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGRGOBCGFDJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1CCN(C2)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-(oxirane-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline

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